molecular formula C9H24B2F8NP B12058272 (3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate)

(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate)

Cat. No.: B12058272
M. Wt: 350.9 g/mol
InChI Key: XOFTUYXVVIJLRD-UHFFFAOYSA-P
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Comparison with Similar Compounds

(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) can be compared with other similar compounds, such as:

    Triphenylphosphine: Another commonly used ligand in coupling reactions, but with different steric and electronic properties.

    Tris(2,4,6-trimethoxyphenyl)phosphine: A bulkier ligand that provides different reactivity and selectivity in coupling reactions.

    Di-tert-butylphosphine: A ligand with different steric hindrance and electronic effects compared to (3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate).

The uniqueness of (3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) lies in its specific structure, which provides a balance of steric and electronic properties that make it suitable for a wide range of coupling reactions .

Properties

Molecular Formula

C9H24B2F8NP

Molecular Weight

350.9 g/mol

IUPAC Name

3-di(propan-2-yl)phosphaniumylpropylazanium;ditetrafluoroborate

InChI

InChI=1S/C9H22NP.2BF4/c1-8(2)11(9(3)4)7-5-6-10;2*2-1(3,4)5/h8-9H,5-7,10H2,1-4H3;;/q;2*-1/p+2

InChI Key

XOFTUYXVVIJLRD-UHFFFAOYSA-P

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)[PH+](CCC[NH3+])C(C)C

Origin of Product

United States

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